1,2-Dihexanoylglycerol

Description

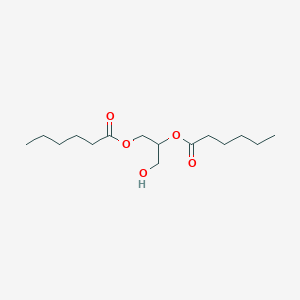

1,2-Dihexanoylglycerol (CAS: 30403-47-5) is a synthetic diacylglycerol (DAG) with two hexanoic acid (C6:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₁₅H₂₈O₅, with a molecular weight of 288.38 g/mol . This compound is structurally characterized by short-chain fatty acids, which confer distinct physicochemical properties, including a hydrophobicity parameter (XlogP) of 3.2 and a topological polar surface area of 72.8 Ų . It is widely utilized in biochemical studies to investigate lipid metabolism, particularly as a substrate for enzymes like acyl-CoA:diacylglycerol acyltransferase (DGAT) .

Structure

3D Structure

Properties

IUPAC Name |

(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFTGMQJWWIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938726 | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-91-3, 33774-66-2 | |

| Record name | 1,2-Dihexanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihexanoylglycerol can be synthesized through esterification reactions involving glycerol and hexanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of immobilized enzymes as biocatalysts is also explored to achieve selective esterification .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexanoylglycerol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to monoacylglycerols.

Substitution: It can participate in nucleophilic substitution reactions to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as alcohols and amines are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Hexanoic acid and glycerol derivatives.

Reduction: Monohexanoylglycerol.

Substitution: Various esters and amides.

Scientific Research Applications

1,2-Dihexanoylglycerol is widely used in scientific research due to its role as a cell-permeable analog of diacylglycerol. Its applications include:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigates signaling pathways involving protein kinase C activation, calcium mobilization, and lipid metabolism.

Medicine: Explores its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of surfactants and emulsifiers

Mechanism of Action

1,2-Dihexanoylglycerol exerts its effects by mimicking diacylglycerol, a natural activator of protein kinase C. It binds to the regulatory domain of protein kinase C, leading to its activation. This activation triggers downstream signaling pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Observations :

- Chain Length: Short-chain DAGs like this compound exhibit higher aqueous solubility compared to long-chain analogs (e.g., 1,2-dioleoylglycerol), making them preferable for in vitro enzymatic assays .

- Hydrophobicity : Longer acyl chains (C18:0/C18:1) increase hydrophobicity (higher XlogP), favoring membrane integration and protein kinase C (PKC) binding .

- Phase Behavior : Saturated long-chain DAGs (e.g., 1,2-distearylglycerol) form rigid lipid bilayers, whereas unsaturated analogs (e.g., 1,2-dioleoylglycerol) enhance membrane fluidity .

Enzyme Substrate Specificity

This compound is a preferred substrate for DGAT1, facilitating the synthesis of triacylglycerols (TAGs) in Arabidopsis thaliana . In contrast, 1,2-dioleoylglycerol is more effective in activating PKC isoforms due to its membrane-anchoring capacity .

Cellular Effects

- Signal Transduction : Long-chain unsaturated DAGs (e.g., 1,2-dioleoylglycerol) exhibit stronger activation of respiratory burst in neutrophils compared to short-chain analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.